Fenmetramide

概要

説明

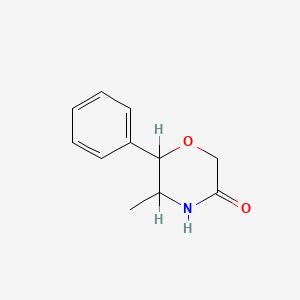

フェンメトラミドは、IUPAC名2-フェニル-3-メチル-モルホリン-5-オンの化学化合物です。 1960年代にマクニールラボラトリーズによって抗うつ剤として特許を取得しましたが、市販されることはありませんでした 。 フェンメトラミドはフェンメトラジンの5-ケトン誘導体であり、薬理学的データは不足していますが、精神刺激効果を発揮すると予想されます 。

作用機序

フェンメトラミドの正確な作用機序は十分に文書化されていません。 フェンメトラジンの誘導体として、中枢神経系に作用して精神刺激効果を発揮すると予想されます。 関与する分子標的および経路には、他の精神刺激薬化合物と同様に、ノルエピネフリンおよびドーパミンの放出が含まれる可能性があります 。

生化学分析

Biochemical Properties

Fenmetramide plays a role in biochemical reactions primarily through its interaction with neurotransmitter systems. It is believed to interact with norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft This interaction enhances neurotransmitter release and inhibits reuptake, contributing to its psychostimulant effects

Cellular Effects

This compound affects various types of cells, particularly neurons. It influences cell function by modulating neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism In neurons, this compound’s action on norepinephrine and dopamine transporters can lead to altered signaling pathways, affecting mood and behavior

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of norepinephrine and dopamine, this compound increases the availability of these neurotransmitters in the synaptic cleft . This inhibition leads to enhanced neurotransmitter signaling, contributing to its antidepressant and psychostimulant effects. This compound’s exact binding sites and interactions with other biomolecules remain to be fully elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. This compound’s psychostimulant effects may diminish with prolonged exposure due to receptor desensitization or downregulation . Long-term studies on this compound’s stability and degradation are limited, but its temporal effects are likely similar to other psychostimulants.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance mood and behavior by increasing neurotransmitter levels . At high doses, it may produce toxic or adverse effects, such as hyperactivity, anxiety, or neurotoxicity. Threshold effects and dose-response relationships are important considerations in understanding this compound’s pharmacological profile.

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes responsible for the synthesis and degradation of norepinephrine and dopamine . These interactions can affect metabolic flux and metabolite levels, influencing the overall balance of neurotransmitter systems. Specific details on this compound’s metabolic pathways are limited, but its effects are likely similar to other psychostimulants.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with neurotransmitter transporters. It is likely to be taken up by neurons and other cells expressing norepinephrine and dopamine transporters . This compound’s localization and accumulation within specific tissues depend on its binding affinity and transport mechanisms. The compound’s distribution is crucial for its pharmacological effects.

Subcellular Localization

This compound’s subcellular localization is primarily within neurons, where it interacts with neurotransmitter transporters. The compound’s activity and function are influenced by its localization to synaptic vesicles and other subcellular compartments involved in neurotransmitter release and reuptake . Post-translational modifications and targeting signals may direct this compound to specific organelles, although detailed studies are lacking.

準備方法

フェンメトラミドの合成には、モルホリノン環構造の形成が関与します工業生産方法には、適切な溶媒、触媒、精製プロセスを使用する標準的な有機合成技術が関与する可能性があります 。

化学反応の分析

他のモルホリノン誘導体と同様に、フェンメトラミドはさまざまな化学反応を起こす可能性があります。

酸化: フェンメトラミドは酸化されて対応する酸化物を形成することができます。

還元: 還元反応により、フェンメトラミドを還元型に変換することができます。

科学的研究の応用

化学: モルホリノン誘導体の研究における参照化合物として使用されます。

生物学: 精神刺激薬化合物が生物系に与える影響の研究における潜在的な使用。

医学: 市販されていませんが、当初は抗うつ作用のために研究されていました。

類似化合物との比較

フェンメトラミドは、以下の化合物と類似しています。

フェンメトラジン: 食欲抑制剤として使用されていた刺激薬。

フェンジメトラジン: フェンメトラジンのプロドラッグであり、食欲抑制剤として使用されます。

フェンブトラザート: 同様の効果を持つ別の刺激薬化合物。フェンメトラミドは、モルホリノン環を含む特定の化学構造により、独自の特徴を持っています.

生物活性

Fenmetramide, a compound closely related to amphetamines, has garnered attention for its biological activity, particularly in relation to its pharmacological effects and metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, case studies, and research findings.

Overview of this compound

This compound is a stimulant drug that has been primarily studied for its effects on the central nervous system (CNS). It is structurally similar to other amphetamines and has been used in various contexts, including as an appetite suppressant. Understanding its biological activity requires an exploration of its mechanisms of action, metabolism, and effects observed in both animal models and human studies.

This compound acts primarily as a serotonin and norepinephrine reuptake inhibitor . This mechanism increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and potentially leading to increased energy levels. The compound's activity is similar to that of other amphetamines, which are known to stimulate the release of monoamines and inhibit their reuptake.

Table 1: Comparison of this compound with Related Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| This compound | SERT and NET inhibition | Appetite suppression |

| Amphetamine | Increased release of dopamine | ADHD treatment |

| Phenmetrazine | SERT inhibition | Stimulant for weight loss |

Metabolism

The metabolism of this compound involves several pathways, leading to various metabolites. Research indicates that this compound is metabolized through oxidation and conjugation , producing metabolites that may have differing biological activities. For instance, studies have shown that certain metabolites can exhibit psychoactive effects similar to the parent compound.

Case Study: Metabolic Fate in Humans and Animals

A study investigated the metabolic fate of this compound in humans and several animal models, revealing significant species differences in metabolism. In humans, approximately 93% of administered radioactivity was excreted within five days, with a notable percentage being unchanged drug and various metabolites such as glucuronides and phenolic compounds .

Biological Effects

The biological effects of this compound have been documented through various clinical observations:

- Appetite Suppression : Initially used as an appetite suppressant, this compound's efficacy in reducing food intake has been recorded in clinical settings.

- CNS Stimulation : Similar to other stimulants, this compound can lead to increased alertness and energy but may also result in side effects such as anxiety or agitation.

Research Findings

Recent studies have highlighted both therapeutic potentials and safety concerns associated with this compound:

- Efficacy in Weight Management : Clinical trials have demonstrated that this compound can effectively reduce body weight when combined with behavioral therapy.

- Adverse Effects : Reports indicate potential adverse effects including cardiovascular issues when used at high doses or for extended periods.

特性

IUPAC Name |

5-methyl-6-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEPHPADGSWWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863576 | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-29-4 | |

| Record name | 5-Methyl-6-phenyl-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FENMETRAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenmetramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。